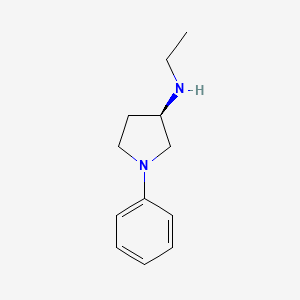
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is an organic compound with a complex structure that includes a pyrimidine ring substituted with methoxy and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-5-nitropyrimidine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Nitration: Using controlled nitration conditions to ensure high yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) or other strong bases in an aprotic solvent.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group, yielding amino-substituted pyrimidines.
Substitution: Introduction of various functional groups replacing the acetate moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and methoxy substitutions on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific biological targets.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups:
Methoxy Group: Can participate in hydrogen bonding and van der Waals interactions.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Acetate Group: Can be hydrolyzed to release active species in situ.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-5-nitropyrimidine: Lacks the oxy-methyl acetate moiety but shares the core structure.
5-Nitro-6-methoxypyrimidine-4-ol: Similar but with a hydroxyl group instead of the acetate group.
4-Methoxy-5-nitropyrimidine: Similar but with different substitution patterns.
Uniqueness
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9N3O6 |
|---|---|
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
(6-methoxy-5-nitropyrimidin-4-yl)oxymethyl acetate |
InChI |
InChI=1S/C8H9N3O6/c1-5(12)16-4-17-8-6(11(13)14)7(15-2)9-3-10-8/h3H,4H2,1-2H3 |
Clé InChI |
BRHLQHKQRVEESG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCOC1=NC=NC(=C1[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)




![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)

![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)

![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)
